molecular formula C17H19NO2 B3040100 1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene CAS No. 155315-02-9

1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene

Cat. No. B3040100
CAS RN: 155315-02-9
M. Wt: 269.34 g/mol
InChI Key: BUKCIQYLSXLYGW-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene is a heterocyclic compound belonging to the isoquinoline alkaloid class. It is characterized by its tetrahydroisoquinoline (THIQ) scaffold, which plays a crucial role in its biological activities. THIQ-based natural and synthetic compounds exhibit diverse effects against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ compounds involves constructing the core scaffold. Commonly used synthetic strategies include condensation reactions , such as the Pictet–Spengler reaction , which allows for the formation of the THIQ ring system. Researchers have explored various modifications to the THIQ structure to enhance its biological properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups (–OCH₃) and a tetrahydroisoquinoline moiety. The THIQ ring imparts significant biological activity to the compound. The precise arrangement of atoms and functional groups influences its interactions with biological targets .


Chemical Reactions Analysis

THIQ compounds participate in various chemical reactions, including oxidation , reduction , and functional group transformations . These reactions can lead to the formation of derivatives with altered properties. Researchers have explored the reactivity of THIQ analogs to design novel compounds with improved efficacy .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability : Stability under various conditions impacts storage and handling .

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-(1,2,3,4-tetrahydroisoquinolyl)benzene involves interactions with specific biological targets. Depending on the compound’s structural variations, it may exhibit activities such as antibacterial , antifungal , or neuroprotective effects. Understanding the precise molecular pathways is essential for therapeutic applications .

Future Directions

Researchers should continue exploring the biological potential of THIQ analogs. Investigating their interactions with specific receptors, enzymes, and cellular pathways will provide insights for drug development. Additionally, efforts to optimize synthetic routes and enhance compound stability are crucial for advancing THIQ-based therapeutics .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-15-8-7-13(11-16(15)20-2)17-14-6-4-3-5-12(14)9-10-18-17/h3-8,11,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKCIQYLSXLYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CC=C3CCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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